![molecular formula C5H12NO4P B14450627 3-[Ethyl(hydroxy)phosphoryl]-L-alanine CAS No. 75878-71-6](/img/structure/B14450627.png)
3-[Ethyl(hydroxy)phosphoryl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of an ethyl group, a hydroxyl group, and a phosphoryl group attached to the L-alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine can be achieved through several synthetic routes. One common method involves the alkylation of L-alanine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethyl(hydroxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the phosphoryl group may produce a phosphine derivative .
Applications De Recherche Scientifique
3-[Ethyl(hydroxy)phosphoryl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a probe to study enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical pathways. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Ethyl(hydroxy)phosphoryl]-D-alanine: Similar structure but different stereochemistry.
3-[Methyl(hydroxy)phosphoryl]-L-alanine: Similar structure with a methyl group instead of an ethyl group.
3-[Ethyl(hydroxy)phosphoryl]-L-serine: Similar structure with a serine backbone instead of alanine.
Uniqueness
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
75878-71-6 |
|---|---|
Formule moléculaire |
C5H12NO4P |
Poids moléculaire |
181.13 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[ethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-2-11(9,10)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
Clé InChI |
GBHQGQJYRFFPSI-BYPYZUCNSA-N |
SMILES isomérique |
CCP(=O)(C[C@@H](C(=O)O)N)O |
SMILES canonique |
CCP(=O)(CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


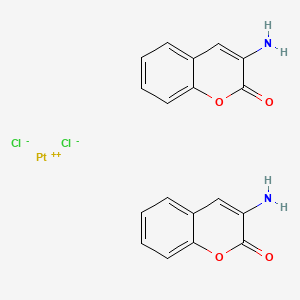
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
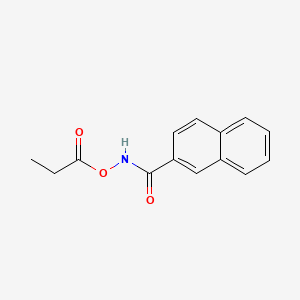
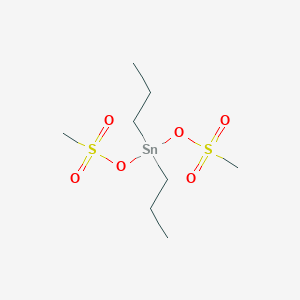

![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)

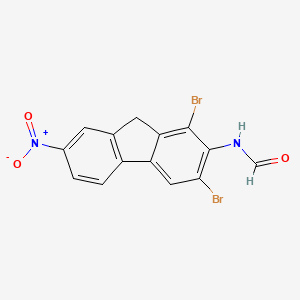
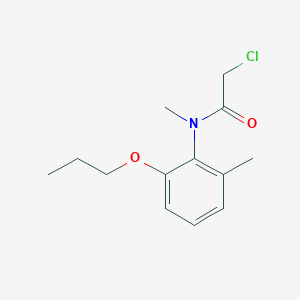

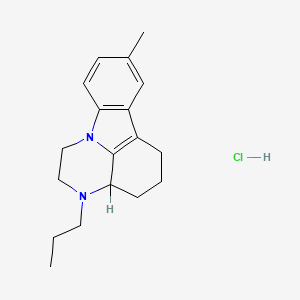
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
